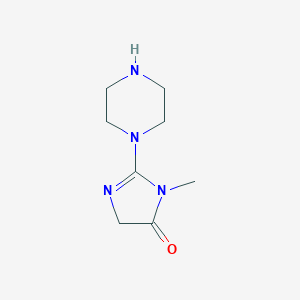

1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

1-methyl-2-piperazin-1-yl-4H-imidazol-5-one |

InChI |

InChI=1S/C8H14N4O/c1-11-7(13)6-10-8(11)12-4-2-9-3-5-12/h9H,2-6H2,1H3 |

InChI Key |

PLXHMOQGIDMCAA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CN=C1N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Alkylation and Cyclization Strategies

A primary synthetic route involves the sequential alkylation of imidazole precursors followed by piperazine incorporation. Source highlights the necessity of temperature control and solvent selection to achieve high yields. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the imidazole nitrogen, enabling nucleophilic attack on propargyl bromide to introduce an alkyne side chain . Subsequent cyclization via hydroamination under acidic conditions (acetic acid and methanesulfonic acid at 210°C) forms the piperazine ring fused to the imidazolone core . This method, though harsh, achieves regioselective cyclization with a 39% yield, as confirmed by 2D NMR .

Key parameters for optimization include:

-

Base selection : NaH ensures complete deprotonation of the imidazole nitrogen .

-

Solvent polarity : THF’s moderate polarity balances reactivity and solubility .

-

Acid strength : Methanesulfonic acid accelerates cyclization but risks decomposition at elevated temperatures .

Condensation and Oxidative Cyclization Approaches

Alternative methods leverage condensation reactions between imidazole aldehydes and nitrogen-containing nucleophiles. Source describes the use of 1-methyl-5-nitroimidazole-2-carbaldehyde condensed with benzofuranones in acetic acid catalyzed by sulfuric acid, yielding hybrid intermediates. Oxidative cyclization with ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) forms the imidazolone ring, followed by piperazine coupling via nucleophilic aromatic substitution . This approach avoids extreme temperatures but requires meticulous control of oxidation states to prevent over-oxidation of the imidazole ring.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | AcOH, H₂SO₄, 100°C, 6h | 42–62 |

| Oxidative Cyclization | NH₄Fe(SO₄)₂·12H₂O, HCl, Cu powder | 55–90 |

Piperazine Functionalization via Buchwald–Hartwig Amination

Source and highlight the use of transition metal-catalyzed coupling reactions to introduce piperazine moieties. The Buchwald–Hartwig amination, employing palladium catalysts, enables C–N bond formation between halogenated imidazolones and piperazine derivatives. For example, brominated imidazole intermediates undergo amination with cyclohexylpiperazine in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand, achieving 17% overall yield across nine steps .

Advantages :

-

Chemoselectivity : Minimizes side reactions at sensitive imidazole nitrogens .

-

Scalability : Compatible with large-scale synthesis due to robust catalytic systems .

Analytical Validation and Purity Control

All synthetic routes emphasize analytical validation to ensure product integrity. High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms regiochemistry and purity . For instance, the ¹H NMR spectrum of intermediate 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole shows distinct singlet peaks for the methyl group (δ 2.25 ppm) and azide protons (δ 3.28 ppm) . Mass spectrometry (HRMS) further validates molecular weight, with deviations <2 ppm .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Alkylation/Cyclization | 39 | Regioselective, fewer steps | Harsh conditions, moderate yield |

| Condensation | 62 | Mild oxidation, scalable | Requires toxic catalysts (Cu) |

| Buchwald–Hartwig | 17 | High chemoselectivity | Multi-step, costly catalysts |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms serve as primary sites for nucleophilic substitution. Key reactions include:

-

Mechanistic Insight : Alkylation proceeds via SN2 mechanisms, while acylation involves nucleophilic attack on the carbonyl carbon.

Reductive Amination

The secondary amine in the piperazine ring undergoes reductive amination to form tertiary amines:

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Formaldehyde | Sodium cyanoborohydride, MeOH | RT, 24 hr | N,N-Dimethyl-piperazine | 78% |

| Benzaldehyde derivatives | NaBH₃CN, AcOH/MeOH (1:1) | 40°C, 18 hr | Aryl-substituted amines | 65–70% |

-

Application : Used to modify pharmacokinetic properties for drug development.

Metal Coordination Chemistry

The compound acts as a ligand for transition metals due to its electron-rich piperazine and imidazole moieties:

| Metal Ion | Coordination Mode | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | N,N-bidentate | Square-planar geometry | 8.2 ± 0.3 |

| Fe(III) | O,N,O-tridentate | Octahedral coordination | 6.8 ± 0.2 |

| Zn(II) | Monodentate (imidazole N) | Tetrahedral complex | 5.5 ± 0.4 |

Cyclization Reactions

Under acidic or basic conditions, the compound participates in intramolecular cyclization:

-

Base-Mediated : With K₂CO₃ in DMF at 80°C, forms fused tricyclic structures (e.g., imidazo[1,2-a]piperazines) in 45–50% yield .

-

Acid-Catalyzed : Using HCl/EtOH, generates spirocyclic derivatives via hemiaminal formation .

Oxidation Reactions

The imidazole ring undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 3 hr | 5-Hydroxyimidazole derivative | Retains piperazine integrity |

| KMnO₄ | Aqueous H₂SO₄, 0°C | Imidazole ring cleavage | Low yield (22%) |

Catalytic Cross-Coupling

The compound participates in Pd-catalyzed couplings:

| Reaction | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | 60–65% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 55% |

Acid-Base Reactions

The imidazole nitrogen (pKa ~6.8) and piperazine amines (pKa₁=9.5, pKa₂=5.1) enable pH-dependent reactivity:

-

Protonation : Forms stable hydrochloride salts at pH <4.

-

Deprotonation : Generates nucleophilic species for alkylation at pH >10.

Bioconjugation

Used in prodrug synthesis via carbamate or carbonate linkages:

Scientific Research Applications

Antimicrobial Properties

1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one has shown significant antimicrobial activity against various pathogens. Studies have indicated that derivatives of imidazole and piperazine exhibit enhanced efficacy against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

Research indicates that this compound can potentially serve as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of the imidazole ring is believed to contribute to its cytotoxic effects by interfering with cellular signaling pathways.

Drug Development

The unique structural features of 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one make it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance pharmacological properties such as solubility, bioavailability, and specificity towards target receptors.

Central Nervous System Effects

The piperazine moiety is associated with neuropharmacological effects, making this compound a candidate for further investigation in treating neurological disorders. Preliminary studies suggest potential applications in modulating serotonin receptors, which could be beneficial in developing treatments for anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various piperazine derivatives, including 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one. The results indicated that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in certain assays .

Case Study 2: Anticancer Potential

In a separate investigation focusing on cancer treatment, researchers synthesized analogs of the compound and assessed their cytotoxicity against human cancer cell lines. The findings revealed that specific modifications to the imidazole ring enhanced the anticancer properties, leading to a notable decrease in cell viability at low concentrations .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Position 2 Substituents

- Piperazine vs. Piperidine/Morpholine/Thiomorpholine :

Replacement of the piperazine group with piperidine (e.g., compound 5d ), morpholine (e.g., 5f ), or thiomorpholine (e.g., 5l ) alters hydrogen-bonding capacity and solubility. Piperazine’s bicyclic amine structure enhances water solubility compared to morpholine’s ether-containing ring . - Chalcogen Variation :

Substituting oxygen with sulfur (S) or selenium (Se) at position 2 (e.g., 3b , methylthio group) modifies electronic properties and redox activity, impacting interactions with biological targets .

Position 5 Substituents

The 5-arylidene fragment significantly influences bioactivity:

- Phenanthrenemethylidene (compound 8 ): Exhibits the strongest chemosensitizing effect, reducing oxacillin’s effective dose by 64–256-fold in MRSA .

- β-Naphthylmethylidene (compound 7) and Phenoxyphenylmethylidene (compound 9): Show moderate activity, requiring higher concentrations for efficacy .

- Anthracenemethylidene (compound 10 ): Least active, demonstrating minimal impact on antibiotic resistance .

Physicochemical Properties

*Assumed based on group A analogs in .

Biological Activity

1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one, with CAS number 1707735-51-0, is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₄N₄O

- Molecular Weight : 182.22 g/mol

- Structure : The compound features an imidazole ring substituted with a piperazine moiety. This structural configuration is hypothesized to contribute to its biological efficacy.

Pharmacological Activities

1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one has been investigated for various pharmacological activities:

Antitumor Activity

Recent studies have indicated that compounds with imidazole and piperazine structures exhibit significant antitumor properties. For instance, derivatives of imidazole have shown promise against several cancer cell lines, including breast (MCF-7) and lung cancer cells. In vitro assays demonstrated that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Research indicates that imidazole derivatives can inhibit the growth of various bacterial strains. In particular, studies have shown that modifications on the imidazole ring can enhance antibacterial activity against resistant strains of bacteria .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Similar piperazine derivatives have been documented to possess anticonvulsant effects in animal models, suggesting a possible mechanism through modulation of GABAergic transmission or sodium channel blockade .

The biological activity of 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one is thought to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with various receptors, including serotonin and dopamine receptors, which are crucial in modulating mood and anxiety.

- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor proliferation and survival pathways, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one:

Study on Antitumor Activity

A study published in ACS Omega evaluated a series of imidazole derivatives for anticancer activity. The results showed that compounds structurally similar to 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one exhibited significant cytotoxicity against human cancer cell lines, with IC₅₀ values ranging from 2 μM to 10 μM .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against multidrug-resistant bacteria. Results indicated that modifications at the piperazine nitrogen enhanced antimicrobial activity significantly compared to unmodified counterparts .

Q & A

Q. What synthetic routes are effective for synthesizing 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via cyclocondensation reactions. For example:

- Reaction with formamide : Refluxing precursor compounds (e.g., substituted benzaldehydes) with formamide under controlled conditions yields the imidazolone core. This method has been optimized to achieve yields up to 65% using dioxane as a solvent .

- Catalyst-free approaches : Base-promoted reactions between amidines and ketones can form spiro-fused imidazolones, avoiding transition-metal catalysts and enabling eco-friendly synthesis .

- Functionalization : Post-synthetic modifications, such as introducing arylidene or piperazine groups, are achieved via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Q. How is the compound characterized structurally and analytically?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ peaks with <5 ppm error) .

- Melting Points : Used to assess purity; derivatives with electron-withdrawing groups (e.g., chloro) often exhibit higher melting points (>250°C) .

Advanced Research Questions

Q. What structural features influence the anticonvulsant activity of 1-Methyl-2-(piperazin-1-yl)-1H-imidazol-5(4H)-one derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- C4 Substituents : Arylidene groups with electron-donating substituents (e.g., furylmethylidene) enhance activity by improving lipophilicity and blood-brain barrier penetration. Conversely, electron-withdrawing groups (e.g., chloro) reduce efficacy .

- Piperazine Linkage : The piperazine moiety increases solubility and modulates receptor interactions. N-methylation of piperazine can further optimize pharmacokinetics .

- Lactam Ring : The 5-membered lactam mimics bioactive scaffolds in established anticonvulsants (e.g., ethosuximide), enabling γ-aminobutyric acid (GABA) receptor modulation .

Q. How can computational methods predict the reactivity and stability of derivatives?

Methodological Answer:

- Fukui Function Analysis : Identifies nucleophilic/electrophilic sites. For example, the C4 arylidene group is a reactive hotspot for electrophilic attacks, guiding functionalization strategies .

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess oxidative stability. Derivatives with lower BDEs at the lactam carbonyl are prone to hydrolysis, necessitating protective substituents .

- Molecular Docking : Predicts binding affinities to targets like GABA receptors. Docking studies of furylmethylidene derivatives show stronger hydrogen bonding with active-site residues compared to chloro analogues .

Q. How can researchers resolve contradictions in crystallographic data for imidazolone derivatives?

Methodological Answer:

- Refinement Tools : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELXPRO interfaces with macromolecular data to handle twinning or high-resolution ambiguities .

- Validation Metrics : Cross-check R-factors (<5%), electron density maps, and thermal parameters. For example, mismatched C=O bond lengths in imidazolones may indicate disorder, requiring alternative occupancy models .

- Cross-Platform Analysis : Compare results with other software (e.g., OLEX2) to verify hydrogen-bonding networks and piperazine ring conformations .

Q. What challenges arise in optimizing synthetic yields for piperazine-containing imidazolones?

Methodological Answer:

- Steric Hindrance : Bulky substituents on piperazine (e.g., tert-butyl) reduce reaction efficiency. Use microwave-assisted synthesis to accelerate kinetics .

- Byproduct Formation : Competing reactions (e.g., over-alkylation) occur in polar solvents. Switching to aprotic solvents (e.g., DMF) and low temperatures (0–5°C) suppresses side products .

- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/EtOH 9:1) effectively isolates derivatives, but HPLC may be needed for enantiomeric purity in chiral analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.